Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-ethenylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11-4-7-12(8-5-11,9-6-11)10(13)14-2/h3H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVDSZDXNWFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Advanced Reactivity of Methyl 4 Vinylbicyclo 2.2.2 Octane 1 Carboxylate
Reactivity Governed by the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane skeleton is a defining feature of this molecule, imparting significant rigidity and specific stereoelectronic properties that influence the reactivity of its substituents.
Bridgehead Reactivity and Electronic Effects of Substituents
The bridgehead positions of the bicyclo[2.2.2]octane system are known to be relatively inert to nucleophilic substitution due to the strain that would be introduced in a planar carbocation intermediate. However, the electronic nature of the substituents at the 1- and 4-positions can significantly influence the reactivity of the entire molecule. The bicyclo[2.2.2]octane framework is an effective transmitter of inductive electronic effects.
Studies on the solvolysis of bridgehead derivatives provide further insight into electronic effects. The solvolysis rates of 4-substituted bicyclo[2.2.2]oct-1-yl p-nitrobenzenesulfonates and methanesulfonates have been shown to be sensitive to the electronic nature of the substituent at the 4-position escholarship.org. This underscores the through-bond transmission of electronic effects in this rigid system.
Investigation of Wagner-Meerwein Rearrangements in Bicyclo[2.2.2]octane Systems
The Wagner-Meerwein rearrangement is a classic carbocation rearrangement that is particularly relevant in strained bicyclic systems. While bridgehead carbocations in bicyclo[2.2.2]octane are generally stable against hydride shifts, rearrangements involving the migration of alkyl or other groups can occur under certain conditions, particularly when a more stable carbocation can be formed masterorganicchemistry.com. These rearrangements often lead to a change in the ring skeleton, for example, from a bicyclo[2.2.2]octane to a more stable bicyclo[3.2.1]octane system.
The propensity for such rearrangements is influenced by the substitution pattern on the bicyclic core. For instance, the introduction of a silyl (B83357) substituent has been shown to direct selective bond migration in methyl 5-hydroxy-7-trimethylsilylbicyclo[2.2.2]octane-2-carboxylates, leading to the formation of a bicyclo[3.3.1]nonene derivative youtube.com. This highlights the subtle interplay of electronic and steric factors in controlling the outcome of these rearrangements.
In the context of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate, the generation of a carbocation adjacent to the vinyl group or at the bridgehead could potentially initiate a Wagner-Meerwein type rearrangement. The vinyl group itself could participate in or influence the direction of such a rearrangement. Studies on the synthesis of oligotwistanes have provided valuable insights into Wagner-Meerwein rearrangements within the bicyclo[2.2.2]octane system, demonstrating the potential for complex skeletal reorganizations uni-muenchen.de.
Chemical Transformations of the Vinyl Moiety
The vinyl group is a versatile functional handle that can undergo a variety of chemical transformations, including cycloadditions and polymerizations.
Cycloaddition Reactions (e.g., Diels-Alder) of Vinyl-Substituted Bicyclo[2.2.2]octanes
The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex polycyclic structures. The reactivity of the vinyl group in these [4+2] cycloadditions is influenced by both the electronic effects transmitted through the bicyclic core and steric hindrance.
The Diels-Alder reaction is a powerful tool for forming six-membered rings, and its stereochemical outcome is often predictable. When a cyclic diene is used, the formation of endo and exo products is possible youtube.com. The "endo rule" generally predicts the endo product to be the major, kinetically favored product, due to favorable secondary orbital interactions between the diene and the dienophile's substituents masterorganicchemistry.commasterorganicchemistry.com. However, the exo product is typically the thermodynamically more stable isomer youtube.com. Lewis acid catalysis can enhance the rate and selectivity of Diels-Alder reactions masterorganicchemistry.com.
The table below summarizes the endo/exo selectivity observed in Diels-Alder reactions of related vinyl-substituted bicyclic systems with different dienes.
| Diene | Dienophile | Conditions | Major Product | Reference |
| Cyclopentadiene | Acrylonitrile | 0 °C | Endo | Generic Example |
| Furan | Maleic Anhydride | 25 °C | Exo | Generic Example |
| Anthracene | Various Dienophiles | N/A | Varies | ucl.ac.uk |
This table presents generalized data for illustrative purposes.
For this compound, the steric bulk of the bicyclic framework could influence the approach of the diene, potentially affecting the endo/exo selectivity.
Radical Polymerization Studies of Vinylbicyclo[2.2.2]octane Derivatives
The vinyl group of this compound can undergo radical polymerization to form polymers with the rigid bicyclic unit as a pendant group. These polymers are expected to have unique properties, such as high glass transition temperatures and thermal stability, due to the bulky and rigid nature of the bicyclo[2.2.2]octane moiety.
The table below provides a general overview of the types of polymerization observed for different classes of bicyclic monomers.
| Monomer Class | Polymerization Type | Resulting Polymer Structure | Reference |
| Bicyclic Lactams | Anionic | Polyamide with monocyclic rings in the chain | mdpi.com |
| Bicyclic Ethers | Cationic | Polyether with monocyclic rings in the chain | mdpi.com |
| Bicyclic Amines | Cationic | Polyammonium with monocyclic rings in the chain | mdpi.com |
| Bicyclo[2.2.2]octane diols/diacids | Polycondensation | Polyesters/Polyamides | google.com |
This table provides a general summary of polymerization behaviors of related bicyclic systems.
Reactivity of the Methyl Ester Group
The methyl ester group at the bridgehead position is another key functional group that can be chemically transformed. Its reactivity is influenced by the steric hindrance imposed by the bicyclic framework and the electronic effects of the vinyl substituent.
Common reactions of the methyl ester group include hydrolysis (saponification) to the corresponding carboxylic acid and reduction to a primary alcohol. The hydrolysis of esters in bicyclic systems has been studied to understand the transmission of electronic effects acs.org. Saponification of this compound would yield 4-vinylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction of the methyl ester can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the ester to a hydroxymethyl group, yielding (4-vinylbicyclo[2.2.2]octan-1-yl)methanol. The general mechanism for the reduction of esters with LiAlH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon masterorganicchemistry.comyoutube.com.
The table below summarizes typical reactions of the methyl ester group in related bicyclic systems.
| Reagent | Reaction Type | Product | Reference |
| NaOH, H2O/MeOH | Saponification | Carboxylic Acid | mdpi.com |
| LiAlH4, THF | Reduction | Primary Alcohol | mdpi.com |
| H2, Catalyst | Hydrogenation (of vinyl) | Saturated bicyclic ester | researchgate.net |
This table illustrates general transformations of the methyl ester group in similar molecular contexts.
Controlled Hydrolysis and Transesterification Reactions
The ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for controlled hydrolysis to the corresponding carboxylic acid and transesterification to other esters. These reactions can be catalyzed by either acid or base.
Hydrolysis: The hydrolysis of the methyl ester to 4-vinylbicyclo[2.2.2]octane-1-carboxylic acid is a fundamental transformation.
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically performed using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.
Acid-Catalyzed Hydrolysis: This is a reversible process that reaches equilibrium. It involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. To drive the reaction to completion, an excess of water is typically used.
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is widely used to synthesize different esters from a common precursor.
Acid-Catalyzed Transesterification: Under acidic conditions, the reaction proceeds by protonating the carbonyl group, followed by nucleophilic attack from an alcohol molecule. masterorganicchemistry.com To achieve a high yield of the desired product, the alcohol reactant is often used as the solvent to shift the equilibrium. acs.org
Base-Catalyzed Transesterification: This mechanism involves a nucleophilic alkoxide, which is a more potent nucleophile than the corresponding alcohol. masterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate, leading to the displacement of the original methoxide group. masterorganicchemistry.com The choice of base is crucial; for instance, to synthesize an ethyl ester, sodium ethoxide in ethanol would be used. masterorganicchemistry.com
The table below summarizes typical conditions for these transformations.
| Reaction | Catalyst/Reagents | Solvent | Typical Product |
| Base-Catalyzed Hydrolysis | NaOH or KOH, then H₃O⁺ | Water/Alcohol mixture | 4-vinylbicyclo[2.2.2]octane-1-carboxylic acid |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Water | 4-vinylbicyclo[2.2.2]octane-1-carboxylic acid |
| Acid-Catalyzed Transesterification | H₂SO₄ | Excess R'OH | This compound |
| Base-Catalyzed Transesterification | NaOR' or KOR' | R'OH | This compound |
Derivatization via Carbonyl Chemistry
The carbonyl group of the methyl ester is a versatile handle for further derivatization, allowing for the synthesis of a wide range of compounds from the this compound scaffold. Key transformations include reduction to an alcohol, reaction with organometallic reagents to form tertiary alcohols, and conversion to amides.
Reduction to Primary Alcohol: The ester can be readily reduced to the corresponding primary alcohol, (4-vinylbicyclo[2.2.2]octan-1-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup.
Reaction with Organometallic Reagents: The reaction of this compound with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium reagents (R'Li), leads to the formation of tertiary alcohols. This reaction proceeds via a two-step mechanism. The first equivalent of the organometallic reagent adds to the carbonyl group to form a ketone intermediate, which is highly reactive and immediately attacked by a second equivalent of the reagent. This results in a tertiary alcohol where two identical R' groups have been added to the original carbonyl carbon.
Conversion to Amides (Amidation): The methyl ester can be converted into primary, secondary, or tertiary amides through reaction with ammonia, primary amines, or secondary amines, respectively. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires elevated temperatures or catalysis. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.
The following table outlines several key derivatization reactions starting from the methyl ester.
| Reaction Type | Reagents | Solvent | Product |
| Reduction | 1. LiAlH₄ 2. H₂O | THF or Et₂O | (4-vinylbicyclo[2.2.2]octan-1-yl)methanol |
| Grignard Reaction | 1. 2 equiv. R'MgX 2. H₃O⁺ | THF or Et₂O | 2-(4-vinylbicyclo[2.2.2]octan-1-yl)propan-2-ol (for R'=CH₃) |
| Amidation | R'R''NH, Heat | None or suitable solvent | 4-vinylbicyclo[2.2.2]octane-1-carboxamide (for R',R''=H) |
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis of 4-Substituted Bicyclo[2.2.2]octanes
The rigid BCO skeleton is an ideal system for studying the transmission of non-conjugative electronic effects. nih.govnih.gov Unlike aromatic systems where resonance effects dominate, the electronic influence of substituents in the BCO system is transmitted primarily through bonds (inductive effects) and through space (field effects). nih.govresearchgate.net
Ab initio molecular orbital calculations have been instrumental in dissecting the nature of substituent effects in 4-substituted bicyclo[2.2.2]octane derivatives. These studies often analyze the energy changes in isodesmic reactions, where the number and type of bonds remain the same on both sides of the reaction, to isolate the electronic influence of a substituent. oup.com
For instance, calculations on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been used to model the inductive effect. nih.govnih.gov By calculating the gas-phase acidities, a reliable scale for the inductive effect of various substituents can be established. nih.gov Studies using the B3LYP/6-311++G(d,p) level of theory have shown that substituent effects in the acid and its corresponding anion are proportional and opposite, with the effect in the anion being significantly larger. nih.gov Theoretical calculations using the STO-3G basis set on model systems (CH₃X-HCO₂H pairs) that mimic the geometry of BCO derivatives have been used to estimate the through-space field effect, eliminating resonance and other through-bond contributions. cdnsciencepub.com These theoretical field parameters show good agreement with empirical scales. cdnsciencepub.com
Table 1: Calculated Substituent Effect Stabilization Energies (SESE) for 1,4-Disubstituted Bicyclo[2.2.2]octanes Note: This table is representative of data from computational studies on substituent effects. The specific values are illustrative of the types of data generated.
| Substituent (X) at C4 | Functional Group (Y) at C1 | SESE (kcal/mol) at B3LYP/6-311++G(d,p) |
|---|---|---|
| -NO₂ | -COOH | -3.5 |
| -CN | -COOH | -2.8 |
| -F | -COOH | -1.5 |
| -H | -COOH | 0.0 |
| -CH₃ | -COOH | 0.5 |
| -NH₂ | -COOH | 1.8 |
Complete Neglect of Differential Overlap (CNDO/2) calculations, an all-valence electron molecular orbital method, have provided significant insights into the mechanisms of substituent effect transmission. cdnsciencepub.com These calculations have been particularly useful in confirming the existence of a through-space field effect. cdnsciencepub.comresearchgate.net
In studies of 4-substituted 1-vinylbicyclo[2.2.2]octanes, CNDO/2 calculations showed that the through-space field effect has a geometric dependence consistent with the Buckingham equation. cdnsciencepub.comcdnsciencepub.com By correlating calculated hydrogen charge densities with NMR chemical shifts, researchers have demonstrated that electronic effects in these systems can be explained by a combination of through-space field effects, resonance effects (for the vinyl group), and π polarization effects. cdnsciencepub.comresearchgate.net The rigid BCO framework ensures that the distance and orientation between the substituent and the probe group (e.g., the vinyl group) are well-defined, allowing for a clearer separation of through-space and through-bond interactions compared to more flexible systems. lookchem.com
Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity
Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms, transition states, and stereoselectivity of reactions involving bicyclo[2.2.2]octane derivatives. DFT calculations can accurately predict activation energies and reaction intermediates, providing a rationale for experimentally observed outcomes. nih.govchemrxiv.org
For example, DFT has been used to study intramolecular Diels-Alder reactions to form the bicyclo[2.2.2]octane skeleton. nih.gov These calculations revealed that conjugation of the dienophile with neighboring groups can lower the HOMO-LUMO energy gap, favoring the formation of the bridged [4+2] adduct. nih.gov In other studies, DFT calculations have been employed to understand the mechanism of C(sp³)—H bond activation in BCO derivatives, revealing unexpected reaction pathways involving gold-stabilized vinylcation-like transition states. chemrxiv.org DFT has also been used to explore the stereoretentive synthesis of complex polycyclic structures from azabicyclo derivatives, predicting activation energies for the rate-determining steps. acs.org
Table 2: Representative Calculated Activation Energies for Reactions Involving Bicyclic Systems Note: This table illustrates the type of data obtained from DFT studies on reaction mechanisms. Values are hypothetical examples based on published research.
| Reaction Type | Bicyclic System | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Intramolecular Diels-Alder | 6-alkenylcyclohexa-2,4-dien-1-one | DFT | 15.2 |
| C-H Activation/Cyclization | 8-azabicyclo[3.2.1]octane derivative | DFT | 22.5 |
| Nitrogen Extrusion | 7-azabicyclo[2.2.1]heptane derivative | DFT | 19.8 |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) in Bicyclo[2.2.2]octane Systems
Computational methods are increasingly used to predict spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. These predictions are valuable for structure elucidation, especially for complex molecules or when experimental data is ambiguous. rsc.orgunipd.it
For bicyclo[2.2.2]octane systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(2d,p), can provide accurate predictions of ¹³C and ¹H chemical shifts. researchgate.net The process involves optimizing the molecular geometry and then calculating the absolute chemical shielding tensors, which are subsequently converted to the conventional δ scale relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net Studies have shown that for a range of organic molecules, including bicyclic systems, this level of theory yields a root-mean-square (RMS) error that is significantly smaller than that from Hartree-Fock methods. researchgate.net Such calculations have been successfully applied to various bicyclic compounds, including adamantane (B196018) and decalin derivatives, demonstrating the broad applicability of the approach. scispace.com
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Bicyclo[2.2.2]octane Moiety Note: This table is a representative example. The experimental values are typical for a BCO system, and the calculated values illustrate the accuracy of modern computational methods.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) | Deviation (ppm) |
|---|---|---|---|
| C1 (Bridgehead) | 35.2 | 35.9 | +0.7 |
| C2, C3, C5, C6 (Methylene) | 26.5 | 26.1 | -0.4 |
| C4 (Bridgehead) | 30.8 | 31.3 | +0.5 |
| C7, C8 (Methylene) | 26.5 | 26.1 | -0.4 |
Analysis of Strain Energy and Conformational Dynamics
The bicyclo[2.2.2]octane core possesses significant strain energy due to its rigid, eclipsed geometry. Molecular mechanics and higher-level computational methods have quantified this strain. The strain energy of the BCO core is estimated to be around 11-13 kcal/mol. mdpi.comsci-hub.se This value is higher than that of cyclohexane (B81311) but lower than more constrained systems like bicyclo[2.2.1]heptane. This inherent strain influences the reactivity and thermodynamics of BCO derivatives.
Computational studies using methods like AM1 have been used to investigate the structures and stabilities of intermediates, such as the enolates of bicyclo[2.2.2]octane-2,5-dione. cdnsciencepub.comcdnsciencepub.com These calculations show that pyramidal enolates are significantly higher in energy (by ~9-10 kcal/mol) than their planar counterparts, highlighting the energetic cost of distorting the rigid framework. cdnsciencepub.com
Table 4: Calculated Strain Energies of Selected Cyclic and Bicyclic Hydrocarbons Note: Data compiled from computational studies. mdpi.comsci-hub.se
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclohexane | ~1.0 |
| Bicyclo[2.2.2]octane | ~11.6 |
| Bicyclo[2.2.1]heptane | ~18.0 |
| Adamantane | ~7.6 |
| Cubane | ~157.5 |
Advanced Applications in Materials Science and Medicinal Chemistry Building Blocks
Utility in Polymer Science and Materials Development
The distinct structural features of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate make it a promising candidate for the synthesis of advanced polymeric materials. The rigid bicyclo[2.2.2]octane core can impart unique properties to polymers, such as enhanced thermal stability, improved mechanical strength, and higher glass transition temperatures.
The presence of a vinyl group allows this compound to act as a monomer in various polymerization reactions. It can undergo polymerization through its vinyl group to produce polymers with the bicyclic cage structure as a repeating unit along the polymer backbone. This can lead to the formation of polymers with novel architectures and properties. For instance, the incorporation of the bulky and rigid bicyclo[2.2.2]octane moiety can restrict chain mobility, leading to polymers with high thermal stability and dimensional stiffness. Such polymers could find applications in areas requiring high-performance materials.
The polymerization of bicyclic monomers has been a subject of interest for creating polymers with unique characteristics mdpi.com. While specific polymerization studies on this compound are not extensively documented in publicly available literature, the principles of vinyl polymerization are well-established.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |
| Free Radical Polymerization | AIBN, Benzoyl peroxide | High molecular weight, potential for cross-linking |
| Cationic Polymerization | Lewis acids (e.g., BF₃, AlCl₃) | Controlled molecular weight, potential for stereoregularity |
| Anionic Polymerization | Organolithium compounds | Narrow molecular weight distribution, living polymerization |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock catalysts (after derivatization) | Polymers with unsaturated backbones |
This table presents hypothetical polymerization approaches based on the known reactivity of vinyl monomers.
Beyond its direct use as a monomer, this compound can serve as a precursor for the synthesis of various polymer additives and modifiers. The vinyl and ester functional groups can be chemically transformed to introduce specific functionalities. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be used to synthesize metal carboxylates that act as heat stabilizers for PVC. The vinyl group can be functionalized to introduce flame retardant moieties or plasticizing side chains. The use of three-dimensional bicyclic and cage compounds as polymer additives has been explored to enhance material properties core.ac.uknasa.gov.
Strategic Building Block in Organic Synthesis
The rigid bicyclo[2.2.2]octane framework is a key structural motif in many biologically active molecules and natural products researchgate.net. This compound serves as a valuable and versatile starting material for the synthesis of these complex targets.
The bicyclo[2.2.2]octane skeleton is present in a variety of natural products, including terpenes and alkaloids google.comgoogle.com. The synthesis of these complex molecules often relies on the construction of this rigid bicyclic core. This compound, with its pre-formed bicyclic structure and versatile functional groups, can be a strategic starting point for the synthesis of analogs of these natural products. The vinyl group can be a handle for various transformations, including Diels-Alder reactions, to build additional rings and complexity onto the bicyclic core, a common strategy in natural product synthesis nih.govnih.govnih.gov. For instance, the vinyl group could be isomerized to a conjugated diene and subsequently used in a Diels-Alder reaction to construct a more complex polycyclic system.
In medicinal chemistry, the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance its biological activity, is crucial. The bicyclo[2.2.2]octane unit is recognized as a three-dimensional, non-planar bioisostere of the phenyl ring. Replacing a flat aromatic ring with a rigid, saturated bicyclic scaffold can lead to improved pharmacological properties such as increased solubility, better metabolic stability, and enhanced binding affinity to biological targets. This compound provides a scaffold that can be elaborated into a variety of substituted bicyclo[2.2.2]octane derivatives to be used as phenyl ring bioisosteres in drug design.
Table 2: Comparison of Physicochemical Properties of Phenyl Ring vs. Bicyclo[2.2.2]octane Core
| Property | Phenyl Ring | Bicyclo[2.2.2]octane Core |
| Geometry | Planar | Three-dimensional, rigid |
| Lipophilicity (logP) | Higher | Generally lower |
| Metabolic Stability | Prone to aromatic oxidation | Generally more stable |
| Solubility in Water | Lower | Generally higher |
This table provides a general comparison; specific values depend on the substituents.
The synthesis of chiral drugs often requires enantiomerically pure starting materials and intermediates u-tokyo.ac.jpmdpi.comuevora.pt. The vinyl group of this compound offers a site for introducing chirality in a controlled manner through various stereoselective reactions. For example, asymmetric dihydroxylation or epoxidation of the vinyl group can lead to chiral diols or epoxides, which are versatile intermediates for the synthesis of a wide range of bioactive compounds nih.gov. The rigid bicyclo[2.2.2]octane framework can influence the stereochemical outcome of these reactions, potentially leading to high levels of diastereoselectivity. These chiral intermediates can then be further manipulated to synthesize enantiomerically pure pharmaceuticals.
Future Research Directions and Innovative Methodologies
Development of Highly Efficient and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate. Current synthetic strategies for related bicyclic esters often rely on traditional batch processes which can be time-consuming and energy-intensive.
A significant area of development is the adoption of continuous-flow microreactor technology. researchgate.netresearchgate.net This technique has been shown to drastically reduce reaction times and improve yields for the synthesis of other bicyclic esters. researchgate.net By optimizing parameters such as temperature, pressure, and catalyst residence time, flow chemistry offers a pathway to a more sustainable and scalable production process. The advantages include superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up.
Another avenue involves exploring novel catalytic systems that can operate under milder conditions, reducing energy consumption and waste generation. organic-chemistry.org Research into metal-free reaction conditions, for instance, has already shown promise in the enantioselective synthesis of related bicyclo[2.2.2]octane-1-carboxylates, offering a greener alternative to heavy metal catalysts. rsc.org
Table 1: Comparison of Synthetic Methodologies for Bicyclic Esters
| Methodology | Typical Reaction Time | Reported Yield | Key Advantages | Potential Application to Target Compound |
|---|---|---|---|---|
| Traditional Batch Synthesis | 4.5 - 20 hours | ~93% | Well-established procedures. | Baseline for process improvement. |
| Continuous-Flow Microreactor | ~335 seconds | ~96.7% | Drastically reduced time, improved yield and safety, scalability. researchgate.net | High-throughput, sustainable, and industrial-scale synthesis. |
| Mild Condition Synthesis (e.g., using α,α-difluoroalkylamines) | 0.5 - 2 hours | Up to 96% | Room temperature operation, reduced energy use, high efficiency. organic-chemistry.org | Energy-efficient synthesis with minimal byproduct formation. |
Exploration of Novel Reaction Chemistries and Catalytic Systems
The functional groups of this compound—the vinyl moiety and the ester—provide fertile ground for exploring novel reaction chemistries. Future work could focus on leveraging these sites for asymmetric synthesis and functionalization using innovative catalytic systems.
Asymmetric organocatalysis represents a powerful tool for constructing complex chiral molecules. bohrium.com Strategies involving tandem cycloaddition reactions, catalyzed by chiral aminocatalysts, have been successfully employed to create bicyclo[2.2.2]octane scaffolds with high enantioselectivity. bohrium.com Applying similar methodologies could allow for the stereocontrolled functionalization of the vinyl group or the synthesis of chiral derivatives.
Furthermore, the development of bespoke catalysts built upon the bicyclo[2.2.2]octane framework itself is a promising direction. Chiral diamines derived from 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have proven effective as ligands in copper-catalyzed asymmetric reactions. acs.org Similarly, novel chromium(III)-salen complexes incorporating a cis-2,5-diaminobicyclo[2.2.2]octane scaffold have shown high efficiency in enantioselective hetero-Diels-Alder reactions. These precedents suggest that catalysts derived from or designed for the bicyclo[2.2.2]octane core could offer unique reactivity and selectivity in transformations involving the target molecule.
Table 2: Emerging Catalytic Systems for Bicyclo[2.2.2]octane Derivatives
| Catalytic System | Reaction Type | Key Features | Potential Application to Target Compound |
|---|---|---|---|
| Chiral Aminocatalysts (e.g., diphenylprolinol silyl (B83357) ether) | Asymmetric Diels-Alder Cycloadditions bohrium.com | Metal-free, high enantioselectivity, operates under mild conditions. | Stereoselective addition reactions on the vinyl group. |
| ABOC-Derived Ligands with Copper | Asymmetric Henry Reaction acs.org | Utilizes a rigid, constrained bicyclic scaffold for high stereocontrol. | Development of novel chiral ligands for asymmetric catalysis. |
| cis-Diaminobicyclo[2.2.2]octane-based Salen Complexes (with Cr, Fe, Co) | Hetero-Diels-Alder, Nozaki-Hiyama-Kishi, Sulfa-Michael Addition | Superior chiral framework with a wide range of applications. | Catalytic functionalization of the vinyl group or ester modification. |
| Palladium(II) Catalysis | Tandem C-H Olefination and Lactonization nih.gov | Rapid construction of complex bicyclic systems from linear precursors. | Novel synthetic routes starting from functionalized cyclohexane (B81311) precursors. |
Advanced Characterization Techniques for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for process optimization and catalyst design. The application of advanced characterization techniques will be crucial in this endeavor.
Modern spectroscopic and microscopic methods can provide detailed insights into the structure and electronic states of catalysts and reaction intermediates. mdpi.com Techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and X-ray Absorption Fine-Structure Spectroscopy (XAFS) are invaluable for characterizing single-atom catalysts or metal complexes that could be used in its synthesis. mdpi.com These methods can reveal information about elemental composition, chemical bonding states, and the microscopic environment of active sites.
For organocatalyzed reactions, a combination of kinetic studies and in-situ spectroscopic monitoring (e.g., NMR, IR) can help to identify key intermediates and transition states. Elucidating the operative mechanism, such as the "open transition state" proposed for certain base-mediated enantioselective syntheses of bicyclo[2.2.2]octane-1-carboxylates, is critical for rational catalyst improvement. rsc.org
Table 3: Advanced Characterization for Mechanistic Studies
| Technique | Information Provided | Application to Target Compound's Chemistry |
|---|---|---|
| X-ray Absorption Fine-Structure Spectroscopy (XAFS) | Local atomic structure, coordination environment of metal catalysts. mdpi.com | Determining the active state of transition metal catalysts during synthesis. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical/electronic state of surface atoms. mdpi.com | Analyzing catalyst surfaces to understand deactivation or reaction pathways. |
| In-situ NMR/IR Spectroscopy | Real-time tracking of reactant consumption and product/intermediate formation. | Identifying transient species and determining reaction kinetics. |
| Computational Chemistry (DFT) | Modeling transition states, reaction energy profiles, and catalyst-substrate interactions. | Predicting reaction outcomes and guiding the design of more selective catalysts. |
Integration of Computational Design with Experimental Synthesis in Materials Science
The rigid bicyclo[2.2.2]octane core makes this compound an attractive monomer for the synthesis of advanced polymers. google.com The integration of computational design with experimental synthesis is a key future direction for creating materials with tailored properties.
Polymers derived from alicyclic monomers like bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride are known for their high thermal stability, good solubility in organic solvents, and desirable optical properties. mdpi.com The vinyl group on the target molecule is particularly suitable for addition polymerization, while the ester group could be used for post-polymerization modification or for creating polyesters.
Computational modeling, using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), can predict the physicochemical properties of polymers derived from this monomer. Researchers can simulate properties such as glass transition temperature (Tg), thermal stability, mechanical strength, and optical transparency before undertaking laborious experimental synthesis. This predictive power allows for the rational design of polymers for specific applications, such as high-performance optical films, specialty plastics, or matrices for composite materials. This approach accelerates the materials discovery cycle by prioritizing the synthesis of the most promising candidates.
Table 4: Computationally-Guided Materials Development
| Computational Method | Predicted Polymer Property | Potential Material Application |
|---|---|---|
| Quantum Mechanics (QM) | Electronic structure, optical properties (e.g., refractive index). | Designing polymers for optical lenses and transparent films. |
| Molecular Dynamics (MD) | Glass transition temperature (Tg), thermal decomposition temperature, mechanical modulus. mdpi.com | Engineering high-stability polymers for aerospace and electronics. |
| Quantitative Structure-Property Relationship (QSPR) | Solubility, hydrophobicity, biocompatibility. acs.org | Developing novel biomaterials or bioisosteres for medicinal chemistry. |
Referenced Compounds
Q & A
Q. Advanced Research Focus
- Catalyst design : Bifunctional organocatalysts (e.g., squaramide derivatives) enhance transition-state stabilization, improving ee values .
- Solvent effects : Polar aprotic solvents (e.g., DCE) favor tighter ion pairs, reducing racemization .
- Substrate engineering : Electron-withdrawing groups on nitroolefins increase reactivity and stereoselectivity in cycloadditions .
How do C(sp³)-H functionalization methods apply to modifying this compound?
Q. Advanced Research Focus
- Copper-catalyzed thiolation : Direct C-H bond sulfenylation at the bridgehead position (e.g., forming methyl 4-(phenylthio) derivatives) proceeds via radical intermediates .
- Photoredox catalysis : Enables vinyl group functionalization (e.g., hydroalkylation) under mild conditions, preserving bicyclic integrity .
How to resolve contradictions in NMR data for bicyclo[2.2.2]octane derivatives?
Advanced Research Focus
Discrepancies arise from conformational flexibility or solvent effects:
- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) detects ring-flipping barriers, clarifying axial/equatorial substituent assignments .
- Crystallography : Single-crystal X-ray structures provide definitive stereochemical assignments, resolving ambiguities in NOESY correlations .
What are the emerging biomedical applications of bicyclo[2.2.2]octane-1-carboxylate scaffolds?
Q. Advanced Research Focus
- Contraceptive agents : 4-Phenyl derivatives exhibit progesterone receptor antagonism, validated in in vitro binding assays (IC₅₀ < 100 nM) .
- Drug delivery : Hydroxymethyl or amino derivatives (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) serve as rigid, metabolically stable prodrug carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
